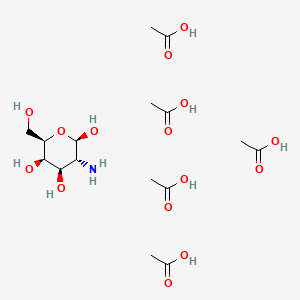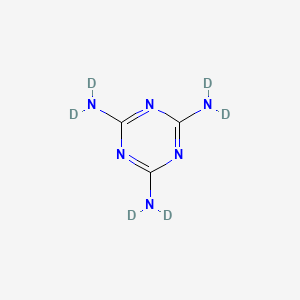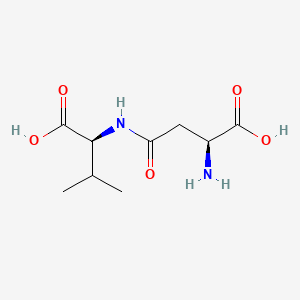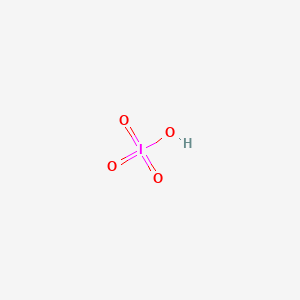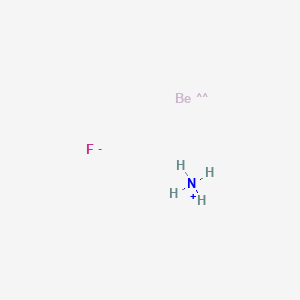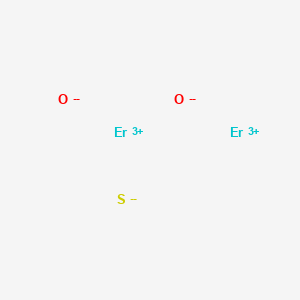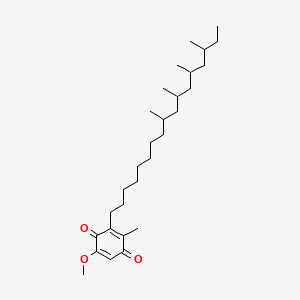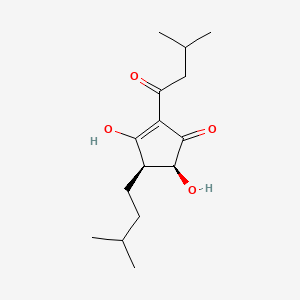
(4R,5S)-3,5-dihydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)cyclopent-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,5S)-3,5-dihydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)cyclopent-2-en-1-one is a compound derived from hops, specifically from the bitter acids found in the plant Humulus lupulus. It is a member of the humulinic acid family, which are known for their role in the brewing industry due to their contribution to the bitterness of beer. The molecular formula of dihydrohumulinic acid B is C15H24O4, and it has a molar mass of 268.34866 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: (4R,5S)-3,5-dihydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)cyclopent-2-en-1-one can be synthesized through the hydrogenation of humulinic acid. This process involves the addition of hydrogen to the double bonds present in humulinic acid, resulting in the formation of dihydrohumulinic acid B. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature conditions .
Industrial Production Methods: In an industrial setting, the production of dihydrohumulinic acid B involves the extraction of humulinic acid from hops, followed by its hydrogenation. The extraction process includes the use of solvents like ethanol or methanol to isolate the humulinic acid from the hop resins. The subsequent hydrogenation step is performed in large reactors equipped to handle the high-pressure conditions required for the reaction .
化学反応の分析
Types of Reactions: (4R,5S)-3,5-dihydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)cyclopent-2-en-1-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of ketones or carboxylic acids.
Reduction: The compound can be reduced further to form more saturated derivatives.
Substitution: Various functional groups can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of dihydrohumulinic acid B, which can have different functional groups attached depending on the reagents used .
科学的研究の応用
(4R,5S)-3,5-dihydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)cyclopent-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammation and cancer.
Industry: In the brewing industry, dihydrohumulinic acid B is valued for its contribution to the flavor profile of beer
作用機序
The mechanism of action of dihydrohumulinic acid B involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
類似化合物との比較
Humulinic Acid: The precursor to dihydrohumulinic acid B, known for its role in the bitterness of hops.
Isohumulones: These are oxidized derivatives of humulinic acid and are also important in the brewing industry.
Lupulone: Another compound found in hops with similar biological activities
Uniqueness: (4R,5S)-3,5-dihydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)cyclopent-2-en-1-one is unique due to its specific hydrogenation state, which imparts distinct chemical and biological properties compared to its non-hydrogenated counterparts. Its specific structure allows for unique interactions with biological targets, making it a compound of interest in various fields of research .
特性
CAS番号 |
13855-87-3 |
|---|---|
分子式 |
C15H24O4 |
分子量 |
268.353 |
IUPAC名 |
(4R,5S)-3,5-dihydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C15H24O4/c1-8(2)5-6-10-13(17)12(15(19)14(10)18)11(16)7-9(3)4/h8-10,14,17-18H,5-7H2,1-4H3/t10-,14-/m0/s1 |
InChIキー |
JABJXLKFPCKNKT-HZMBPMFUSA-N |
SMILES |
CC(C)CCC1C(C(=O)C(=C1O)C(=O)CC(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



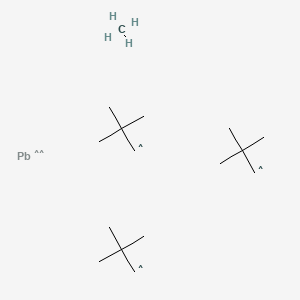
![Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid](/img/structure/B576509.png)
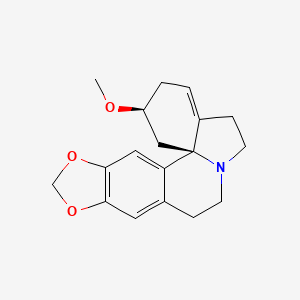

![3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),4,7,12,14-hexaene](/img/structure/B576512.png)
